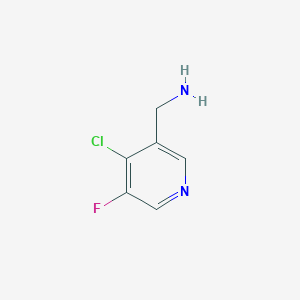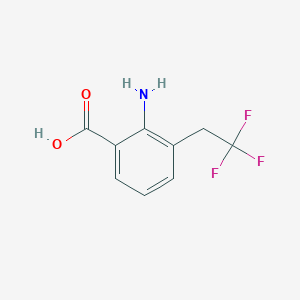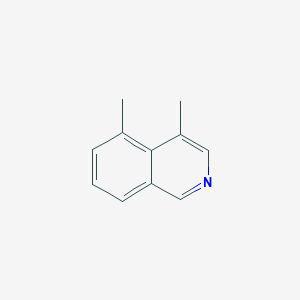
4,5-Dimethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus. The addition of methyl groups at the 4th and 5th positions of the isoquinoline ring enhances its chemical properties and potential applications. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to introduce methyl groups at the desired positions . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate efficient cyclization and functionalization of the isoquinoline ring .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products: The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,5-Dimethylisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Dimethylisoquinoline, particularly in its role as an antiplatelet agent, involves the inhibition of alpha 2B-adrenergic receptors. This inhibition prevents platelet aggregation, which is crucial in the prevention of thrombotic events. The compound’s structure allows it to effectively bind to these receptors, blocking their activity and thereby reducing platelet aggregation .
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, lacking the methyl groups at the 4th and 5th positions.
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: Another derivative with different functional groups, showing potential antiplatelet activity.
Uniqueness: The presence of methyl groups at the 4th and 5th positions significantly influences its electronic properties and reactivity compared to other isoquinoline derivatives .
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4,5-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-7-12-6-9(2)11(8)10/h3-7H,1-2H3 |
Clave InChI |
MDHFSOZPRYQJAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CN=CC2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









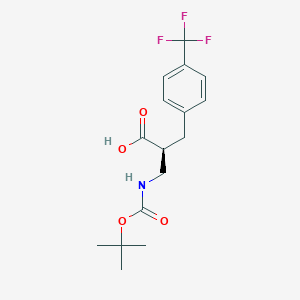
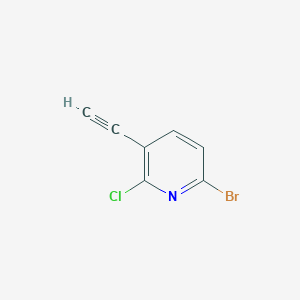
![3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)
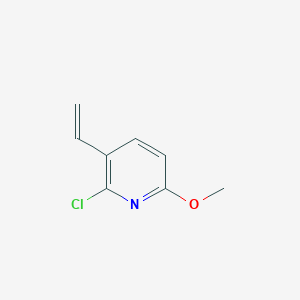
![tert-Butyl (S)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12961633.png)
